2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17529999
InChI: InChI=1S/C11H12N2S.BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H
SMILES:
Molecular Formula: C11H13BrN2S
Molecular Weight: 285.21 g/mol

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide

CAS No.:

Cat. No.: VC17529999

Molecular Formula: C11H13BrN2S

Molecular Weight: 285.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide -

Specification

Molecular Formula C11H13BrN2S
Molecular Weight 285.21 g/mol
IUPAC Name 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;hydrobromide
Standard InChI InChI=1S/C11H12N2S.BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H
Standard InChI Key PGFOQDKYDPFIRS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=CS2)CCN.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with a phenyl group at the 2-position and an ethylamine group at the 4-position. The hydrobromide salt forms via protonation of the amine group, yielding a crystalline solid with improved aqueous solubility. Key structural attributes include:

  • Molecular formula: C11H13N2SHBr\text{C}_{11}\text{H}_{13}\text{N}_{2}\text{S} \cdot \text{HBr}

  • Molecular weight: 285.21 g/mol (calculated for the hydrobromide form).

Physical and Solubility Characteristics

The compound typically presents as a white to off-white crystalline powder. Its hydrobromide salt form significantly enhances solubility in polar solvents such as water, methanol, and ethanol compared to the free base. Thermal analysis (e.g., differential scanning calorimetry) reveals a melting point range of 210–215°C, indicative of moderate thermal stability .

Table 1: Physicochemical Properties

PropertyValue/Description
Solubility in water25 mg/mL at 25°C
pKa (amine)~9.2 (estimated)
LogP (hydrobromide)1.8 (predicted)
CrystallinityMonoclinic crystal system

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide involves multistep organic reactions, often beginning with the formation of the thiazole core. A representative pathway includes:

  • Thiazole Ring Formation: Condensation of thiourea with α-bromoacetophenone yields 2-phenylthiazole intermediates.

  • Side-Chain Introduction: Alkylation at the 4-position with ethylamine precursors, followed by purification via column chromatography.

  • Salt Formation: Treatment with hydrobromic acid to precipitate the hydrobromide salt .

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance yield and purity. Key parameters include:

  • Temperature control: 40–60°C for alkylation steps.

  • Catalysts: Use of coupling agents like EDCHCl\text{EDC} \cdot \text{HCl} (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.

ActivityModel SystemResult
AntimicrobialS. aureusMIC: 8 µg/mL
AntifungalC. albicansMIC: 16 µg/mL
CytotoxicityHeLa cellsIC50_{50}: 50 µM
COX-2 InhibitionMurine macrophages40% at 10 µM

Comparative Analysis with Structural Analogues

Key Analogues and Functional Differences

Structural modifications significantly alter bioactivity and physicochemical behavior:

Table 3: Comparison with Thiazole Derivatives

CompoundSubstituentsBioactivity (vs. Target Compound)
2-PhenylthiazoleNo amine side chainLower antimicrobial activity
4-Phenyl-1,3-thiazole-2-amineAmine at 2-positionEnhanced solubility
2-(4-Methylphenyl)-1,3-thiazoleMethyl vs. phenylReduced thermal stability

The hydrobromide salt form of the target compound offers superior solubility and stability compared to hydrochloride or free-base analogues, making it preferable for formulation .

Industrial Applications and Regulatory Considerations

Pharmaceutical Development

The compound serves as an intermediate in synthesizing β3_3-adrenergic receptor agonists (e.g., mirabegron) . Its role in optimizing drug solubility and bioavailability is critical in preclinical pipelines.

Material Science

Thiazole derivatives are explored as corrosion inhibitors and organic semiconductors. The phenyl-thiazole moiety enhances electron delocalization, relevant for optoelectronic devices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator